molecular formula C23H30N4O B2380584 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea CAS No. 1170983-84-2

1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea

Cat. No. B2380584
CAS RN: 1170983-84-2
M. Wt: 378.52
InChI Key: PTRZNBHDQFVYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea is a useful research compound. Its molecular formula is C23H30N4O and its molecular weight is 378.52. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthetic protocols for pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives, including those structurally related to "1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea," have been extensively studied. These compounds can be prepared selectively in moderate to good yields by reactions catalyzed by Lewis acids, highlighting the versatility of tetrahydroquinoline scaffolds in organic synthesis (Lu & Shi, 2007). The synthesis of these compounds leverages the electronic nature of arylvinylidenecyclopropanes and ethyl (arylimino)acetates, demonstrating the complexity and potential for diversification in chemical reactions.

Potential Therapeutic Applications

Research into the pharmacological and biological activities of tetrahydroquinoline and pyrrolidine derivatives suggests potential therapeutic applications. For example, certain tetrahydropyrido[1,2-a]quinolines and pyrroloquinoline homologs exhibit biological activities such as antimicrobials, diuretics, antioxidants, anticoagulants, and antimalarials (Uppar et al., 2020). These findings indicate the potential of "1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea" and related compounds for developing new therapeutic agents targeting a wide range of diseases.

Advanced Synthesis Techniques

The development of novel synthetic methodologies for the construction of complex molecules like "1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea" is a key area of research. For instance, highly diastereoselective construction of dispiropyrrolo[2,1-a]isoquinoline derivatives via multicomponent 1,3-dipolar cycloaddition demonstrates the evolving techniques in organic chemistry that enable the synthesis of structurally complex and biologically significant molecules (Boudriga et al., 2019).

properties

IUPAC Name

1-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O/c1-26-13-7-8-18-16-19(11-12-21(18)26)22(27-14-5-6-15-27)17-24-23(28)25-20-9-3-2-4-10-20/h2-4,9-12,16,22H,5-8,13-15,17H2,1H3,(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRZNBHDQFVYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CC=C3)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea

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